3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one
Description
Chemical Structure and Properties 3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one is a deuterated derivative of the parent compound, 3-(2-chloroethyl)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one. Its molecular formula is C₁₈H₁₃D₄ClN₂O₂, with deuterium atoms replacing hydrogen at the 2-chloroethyl group . The non-deuterated version (CAS 147687-17-0) has a molecular weight of 328.79 g/mol and a melting point of 140–142°C, with solubility in chloroform and methanol . The deuterated variant is primarily used as a stable isotope-labeled reference standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices .
Synthesis and Applications The non-deuterated parent compound is synthesized via a one-pot reaction involving 3-(benzyloxy)pyridine-2-amine and 3-acetyldihydrofuran-2-(3H)-one, followed by catalytic steps to introduce the chloroethyl group . The deuterated analog is prepared similarly but substitutes deuterated reagents to achieve isotopic labeling . This compound serves as a critical intermediate in the production of paliperidone, an atypical antipsychotic drug, where isotopic labeling aids in tracking metabolic pathways and minimizing off-target effects .
Properties
IUPAC Name |
3-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-methyl-9-phenylmethoxypyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-13-15(9-10-19)18(22)21-11-5-8-16(17(21)20-13)23-12-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZLZGAIWJGCIJ-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(=CC=CN2C1=O)OCC3=CC=CC=C3)C)C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategy
The non-deuterated analog (3-(2-Chloroethyl)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one , CAS: 147687-17-0) is synthesized via a two-step process:
-
Substitution Reaction : Ethyl acetoacetate reacts with 1-bromo-2-chloroethane under alkaline conditions (KOH, NaH) to form ethyl 2-acetyl-4-chlorobutyrate .
-
Cyclization : The ester intermediate undergoes cyclization with 3-hydroxy-2-aminopyridine in the presence of catalysts (LiCl, BiCl₂, or imidazole hydrochloride) at 70–150°C for 6–10 hours.
For the deuterated variant, 1-bromo-2-chloroethane-d4 replaces the non-deuterated reagent to introduce deuterium at the chloroethyl group.
Deuterium Incorporation
Deuterium labeling occurs at the 2-chloroethyl side chain, ensuring isotopic purity >99%. Key modifications include:
-
Deuterated Starting Material : Use of 1-bromo-2-chloroethane-d4 (CAS: 1184973-69-0) in the substitution step.
-
Solvent Selection : Dichloromethane or methanol ensures solubility without isotopic exchange.
-
Catalyst Compatibility : LiCl and imidazole hydrochloride remain effective under deuterated conditions.
Detailed Experimental Procedures
Step 1: Synthesis of Ethyl 2-Acetyl-4-chlorobutyrate-d4
Reagents :
-
Ethyl acetoacetate (10 mmol)
-
1-Bromo-2-chloroethane-d4 (12 mmol)
-
Potassium hydroxide (15 mmol)
Procedure :
-
Combine reagents in anhydrous THF under nitrogen.
-
Stir at 60°C for 8 hours.
-
Extract with ethyl acetate, wash with brine, and dry over MgSO₄.
-
Purify via vacuum distillation to obtain a colorless liquid (yield: 85–90%).
Characterization :
Step 2: Cyclization to Deuterated Pyridopyrimidinone
Reagents :
-
Ethyl 2-acetyl-4-chlorobutyrate-d4 (10 mmol)
-
3-Hydroxy-2-aminopyridine (8 mmol)
-
Imidazole hydrochloride (5 mmol)
Procedure :
-
Mix reagents in a reaction flask with methanol.
-
Heat at 110°C for 6 hours under reflux.
-
Cool, decolorize with activated carbon, and filter.
-
Remove solvent under reduced pressure and recrystallize with ethyl acetate.
Characterization :
Optimization Strategies and Critical Parameters
Catalyst Screening
Catalysts significantly impact reaction efficiency:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| LiCl | 110 | 89 | 98.5 |
| BiCl₂ | 130 | 92 | 97.8 |
| Imidazole HCl | 110 | 94 | 99.2 |
Data sourced from Example 2 in and.
Imidazole hydrochloride provides optimal yield and purity due to its dual role as a catalyst and proton donor.
Solvent and Temperature Effects
-
Solvent : Methanol enhances solubility of intermediates, while dichloromethane aids in deuterium retention.
-
Temperature : Reactions above 100°C reduce side products but require strict moisture control.
Impurity Control and Analytical Methods
Key Impurities
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Deuterium Labeling vs. Non-Deuterated Analogs
- Metabolic Stability: The deuterated chloroethyl group in the target compound reduces metabolic clearance by the "deuterium isotope effect," prolonging half-life compared to the non-deuterated version .
- Analytical Utility: Deuterium labeling enables unambiguous detection via mass spectrometry, critical for distinguishing drug metabolites from endogenous molecules .
Substituent-Driven Functional Variations
- Benzyloxy vs. Methoxy/Amino Groups: The 9-benzyloxy group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration for CNS applications. In contrast, methoxy or amino substituents (e.g., in and ) improve water solubility and target selectivity for peripheral enzymes .
- Chloroethyl vs. Piperazinyl Chains : The chloroethyl group facilitates alkylation reactions in prodrug activation, whereas piperazinyl groups (e.g., in ) enable hydrogen bonding with kinase ATP-binding pockets .
Pharmacological Profiles
- Antipsychotic Activity: The target compound’s non-deuterated form is a direct precursor to paliperidone, which antagonizes dopamine and serotonin receptors. Derivatives with fluoro-benzisoxazolyl groups () exhibit higher receptor affinity but increased risk of extrapyramidal side effects .
- Antimicrobial Potential: Compounds with iminomethyl substituents () show moderate activity against Gram-positive bacteria but lack the broad-spectrum efficacy seen in quinolone-based drugs .
Research Findings and Trends
- Deuterated Drug Development : The deuterated variant’s stability has spurred interest in "heavy drugs" for oncology and neurology, where prolonged exposure enhances therapeutic efficacy .
- Structure-Activity Relationships (SAR) : Modifications at the 7-position (e.g., piperazinyl groups) correlate with kinase inhibition, while 9-position substituents (e.g., benzyloxy) influence CNS bioavailability .
Biological Activity
3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one is a synthetic compound belonging to the pyrido[1,2-a]pyrimidin-4-one family. Its unique structural features, including a chloroethyl group and a benzyloxy moiety, suggest potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17ClN2O2
- Molecular Weight : 328.79 g/mol
- CAS Number : 147687-17-0
Anticancer Properties
Research indicates that compounds in the pyrido[1,2-a]pyrimidin-4-one family exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes crucial for tumor growth and proliferation. For instance, the chloroethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition and subsequent apoptosis in cancer cells .
Antimicrobial Effects
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that it can inhibit the growth of various bacterial strains, likely due to its ability to disrupt cellular processes through interaction with bacterial enzymes .
Neuroprotective Activity
Recent investigations have explored the neuroprotective effects of this compound. It appears to modulate neurotransmitter systems and may protect against neurodegenerative diseases by preventing oxidative stress-induced neuronal damage .
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The chloroethyl group reacts with nucleophiles in target proteins.
- Enzyme Inhibition : It inhibits key enzymes involved in cell cycle regulation and apoptosis.
- Modulation of Signaling Pathways : It affects pathways related to inflammation and cell survival.
Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of similar pyrido derivatives in vitro and in vivo. The results indicated that these compounds significantly reduced tumor size in xenograft models, suggesting strong potential for cancer therapy applications .
| Compound | Tumor Reduction (%) | Mechanism |
|---|---|---|
| Compound A | 70% | Enzyme Inhibition |
| This compound | 65% | Covalent Binding |
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various pyrido derivatives against Gram-positive and Gram-negative bacteria. The results showed that this compound inhibited bacterial growth at lower concentrations compared to traditional antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Q & A
Q. What are the critical physical properties and handling requirements for this compound in laboratory settings?
Q. What synthetic routes are commonly used to prepare this compound, and what are their key parameters?
Answer: Synthesis often involves multi-step protocols. For example:
- Step 1: Reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol at room temperature to form intermediates .
- Step 2: Sodium methoxide-mediated cyclization under mild heating (50–60°C) to yield the pyrido-pyrimidinone core .
Critical parameters include pH control during acidification (HCl) and reaction time optimization to avoid byproducts. Alternative one-pot methods using benzyl-protected intermediates (e.g., 3-(benzyloxy)pyridine-2-amine) with activating agents can improve efficiency .
Advanced Research Questions
Q. How does the molecular conformation of this compound influence its bioactivity and reactivity?
Answer: X-ray crystallography reveals a planar fused pyrido-pyrimidine ring system (maximum deviation: 0.0148 Å), with the chloroethyl and benzyloxy substituents adopting specific orientations. The planar structure enhances π-π stacking with biological targets (e.g., enzymes or receptors), while the chloroethyl group’s spatial arrangement may facilitate alkylation reactions in drug-target interactions. Comparative studies with risperidone intermediates suggest bioisosteric similarities to 4-hydroxyquinolin-2-ones, impacting analgesic activity .
Q. What methodological challenges arise in assessing its pharmacological activity, and how can they be mitigated?
Answer:
- Challenge 1: Bioactivity assays (e.g., "acetic acid writhings" model) often show uniform activity across derivatives, masking subtle structure-activity relationships (SAR). This may stem from overlapping binding modes or assay sensitivity limitations .
- Challenge 2: Organic degradation during prolonged experiments (e.g., >9 hours) alters the compound’s matrix, skewing results. Cooling samples to 4°C stabilizes reactive intermediates .
Mitigation Strategies:
Q. How do synthetic route variations impact yield and purity, and how can contradictions in literature data be resolved?
Answer: Contradictions arise from divergent protocols:
- One-pot methods (e.g., ) achieve higher yields (~75%) but require precise catalyst control.
- Multi-step syntheses (e.g., ) yield ~60–65% but allow intermediate purification, improving final purity.
Resolution: Cross-validate using analytical techniques (HPLC, NMR) to identify impurities. For example, residual triethylamine in stepwise syntheses may require additional washes .
Q. What isotopic (deuteration) effects are observed in this compound, and how do they influence pharmacokinetic studies?
Answer: The deuterated chloroethyl group (-CD2-CD2Cl) alters metabolic stability by slowing CYP450-mediated oxidation. This is critical for tracer studies in drug metabolism, where deuterium reduces first-pass effects. However, crystallographic data (non-deuterated analogs) suggest minimal structural perturbation, ensuring target binding fidelity .
Q. How can computational modeling complement experimental data in optimizing derivatives?
Answer: Docking studies with aldose reductase (a target for diabetic complications) reveal that the pyrido-pyrimidinone core hydrogen-bonds to catalytic residues (Tyr48, His110), while the benzyloxy group occupies hydrophobic pockets. MD simulations predict improved solubility via polar substituents at the 9-position without sacrificing activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
